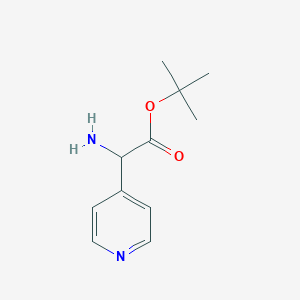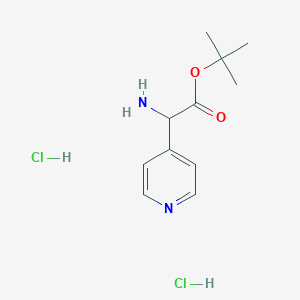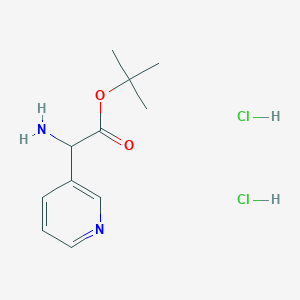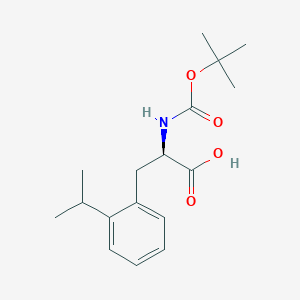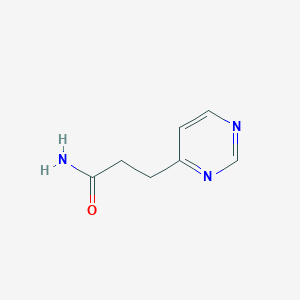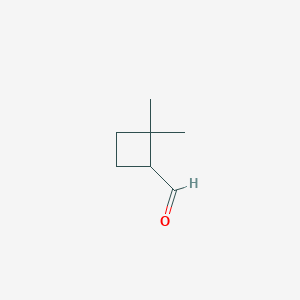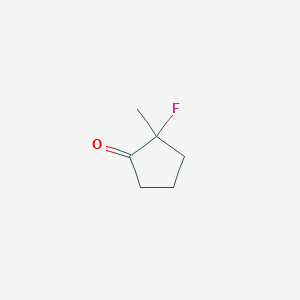
2-Fluoro-2-methylcyclopentanone
Übersicht
Beschreibung
2-Fluoro-2-methylcyclopentanone is a useful research compound. Its molecular formula is C6H9FO and its molecular weight is 116.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-methylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-methylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolysis of Cyclopentanones : A study by Frey and Vinall (1970) on the photolysis of 2-methylcyclopentanone, a related compound to 2-Fluoro-2-methylcyclopentanone, demonstrates the production of various hydrocarbons and aldehydes, indicating its potential application in organic synthesis and photochemical studies (Frey & Vinall, 1970).
Synthesis of Highly Substituted 2-Cyclopentenones : Ichikawa et al. (2001) developed a method for synthesizing highly substituted 2-cyclopentenones, including derivatives of 2-Fluoro-2-methylcyclopentanone. This indicates its use in the synthesis of complex organic molecules (Ichikawa et al., 2001).
Synthesis of Prostaglandin Analogues : Matsumura et al. (1996) presented synthetic routes for fluoro derivatives of prostaglandin from methylenecyclopentanone. This suggests the role of 2-Fluoro-2-methylcyclopentanone derivatives in medicinal chemistry, particularly in prostaglandin synthesis (Matsumura et al., 1996).
Potential Anti-Viral Agents : Wachtmeister et al. (1999) synthesized carbocyclic guanosine analogues with fluoro substituents, indicating potential applications in antiviral drug development (Wachtmeister et al., 1999).
Molecular Spectroscopy : Alonso, López, and Villamañán (1987) studied the rotational spectrum of 2-methylcyclopentanone, suggesting applications in molecular spectroscopy and the study of molecular conformations (Alonso, López, & Villamañán, 1987).
Optical Properties for Fluorescent Probes : Park et al. (2015) synthesized indolizo[3,2-c]quinolines, demonstrating the potential of fluoro-substituted compounds as fluorescent probes in aqueous systems (Park et al., 2015).
Synthesis of Neplanocin Analogues : Kumamoto et al. (2011) demonstrated the synthesis of 5′-Fluoro-2′β-methyl analogues of neplanocin, contributing to the field of nucleoside analogue synthesis (Kumamoto et al., 2011).
Topical Anti-inflammatory Applications : Shapiro et al. (1987) studied the anti-inflammatory properties of 17-furoyl and -thenoyl esters of corticosteroids, indicating the potential therapeutic applications of fluoro-substituted compounds (Shapiro et al., 1987).
Eigenschaften
IUPAC Name |
2-fluoro-2-methylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c1-6(7)4-2-3-5(6)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWCAOPXMQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylcyclopentanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




